molecular formula C7H13N B1470551 3-Propylidenepyrrolidine CAS No. 1563461-47-1

3-Propylidenepyrrolidine

Cat. No.: B1470551
CAS No.: 1563461-47-1
M. Wt: 111.18 g/mol
InChI Key: ZSIXFAYVZOLAHC-XVNBXDOJSA-N
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Description

3-Propylidenepyrrolidine is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-Propylidenepyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptotic cell death by modulating signaling pathways such as the Akt pathway . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors, which can result in enzyme inhibition or activation . For instance, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that further interact with cellular components, causing changes in gene expression and cellular function . Additionally, this compound can modulate the activity of signaling molecules, thereby influencing cellular pathways and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, which may result in long-term effects on cell viability and function . Additionally, the degradation products of this compound can also have biological activity, further complicating its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including organ toxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level must be reached for this compound to exert its biological effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound . Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of this compound in different cellular compartments . For example, this compound may be transported into the mitochondria or nucleus, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways .

Properties

CAS No.

1563461-47-1

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(3E)-3-propylidenepyrrolidine

InChI

InChI=1S/C7H13N/c1-2-3-7-4-5-8-6-7/h3,8H,2,4-6H2,1H3/b7-3+

InChI Key

ZSIXFAYVZOLAHC-XVNBXDOJSA-N

Isomeric SMILES

CC/C=C/1\CCNC1

SMILES

CCC=C1CCNC1

Canonical SMILES

CCC=C1CCNC1

Pictograms

Flammable; Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Propylidenepyrrolidine
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3-Propylidenepyrrolidine
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3-Propylidenepyrrolidine
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Reactant of Route 6
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